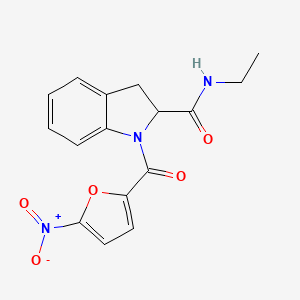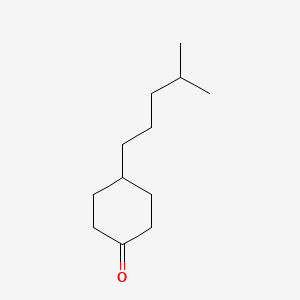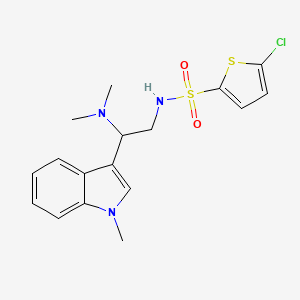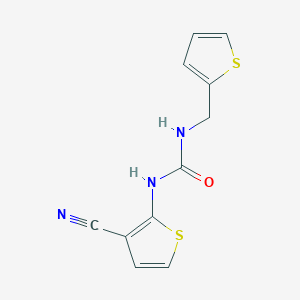
4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and synthetic organic chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives involves the reaction of acid chlorides with amines, as seen in the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide . Similarly, the synthesis of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides involves a series of reactions starting from ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate . The synthesis of pyrrole derivatives, such as those described in paper , utilizes the Paal-Knorr method for the construction of the pyrrole ring. These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of related compounds is determined using various spectroscopic techniques, including IR, NMR (1H, 13C, and 2D), and mass spectrometry . Stereochemical investigations, such as those conducted on diastereomeric thiazolidine derivatives, utilize NMR spectroscopy to assign configurations of stereogenic centers . These techniques would be essential in confirming the structure of "this compound" once synthesized.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is explored through their functionalization reactions. For example, the functionalization reactions of pyrazole derivatives are studied to understand the mechanisms involved . The reactivity of thiazole derivatives, as precursors for the synthesis of more complex molecules, is also of interest . These studies provide a foundation for predicting the chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are important for their potential application in drug development. The in vitro anticancer activity of pyrrole-carboxamide derivatives is evaluated, and their ADME (absorption, distribution, metabolism, and excretion) properties are predicted computationally . These evaluations are crucial for assessing the drug-likeness and potential therapeutic applications of "this compound."
科学的研究の応用
Synthesis and Heterocyclic Chemistry
The synthesis and application of heterocyclic compounds related to 4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide have been extensively explored due to their potential in various fields of chemistry and biology. For example, the synthesis of pyrrole derivatives through chain heterocyclization has demonstrated the versatility of these compounds in constructing complex molecules. The Paal-Knorr method, among others, has been employed for the efficient addition of pyrrole units, showcasing the compound's utility in synthetic organic chemistry (M. Vovk et al., 2010).
Antimicrobial Activity
Compounds structurally similar to this compound have demonstrated significant antimicrobial properties. Research on derivatives of pyrrole, incorporating elements like chlorine and amide, has identified several molecules with high anti-staphylococcus activity, emphasizing their potential as antimicrobial agents (2020). Similarly, the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives has revealed substantial antibacterial and antifungal activities, further highlighting the therapeutic potential of these compounds (J. Raval et al., 2012).
Drug Discovery and Development
In the realm of drug discovery, the structural flexibility and reactivity of pyrrole-2-carboxamide derivatives offer a rich foundation for developing novel therapeutics. The synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides and related heterocycles, as part of a drug discovery program, underscores the importance of these compounds in medicinal chemistry. These efforts have led to the identification of bicyclic analogues and novel compounds with potential pharmacological activities (R. Howells et al., 2022).
作用機序
Target of Action
Thiazoles are a class of organic compounds that have been found to exhibit diverse biological activities . They have been used as the core structure in various drug molecules, including antimicrobial, antifungal, antiviral, and antitumor drugs . The specific targets of these drugs can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of thiazole-based drugs also varies depending on their specific structure and target. For example, some thiazole-based antitumor drugs work by interfering with DNA replication or inhibiting specific enzymes involved in cell growth .
Biochemical Pathways
Thiazole-based drugs can affect various biochemical pathways depending on their specific targets. For example, some thiazole-based antiviral drugs inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
Pharmacokinetics
The pharmacokinetics of thiazole-based drugs can vary widely depending on their specific structure and formulation. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a drug’s bioavailability and therapeutic effect .
Result of Action
The result of the action of thiazole-based drugs can include effects such as reduced inflammation, slowed tumor growth, or inhibited viral replication, depending on the specific drug and its target .
Action Environment
The action environment of a drug refers to the conditions under which it is used, including factors such as the patient’s overall health, the presence of other medications, and the specific disease being treated. These factors can all influence a drug’s efficacy and stability .
特性
IUPAC Name |
4-[2-(propanoylamino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-9(16)15-11-14-8(5-18-11)6-3-7(10(12)17)13-4-6/h3-5,13H,2H2,1H3,(H2,12,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIMJZPKUSHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CNC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)
![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)
![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)
![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)


![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)

